Product packaging for 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one(Cat. No.:)

4-amino-5-bromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11881229
M. Wt: 226.07 g/mol
InChI Key: NMVLNZOPEQRTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-bromo-2,3-dihydro-1H-inden-1-one is a brominated and aminated indanone derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features a planar molecular structure, as determined by X-ray crystallography, which influences its packing in the solid state through intermolecular N-H···O and C-H···O hydrogen bonds, forming a three-dimensional network . Its structure incorporates both an electrophilic bromine atom and a nucleophilic aromatic amino group, making it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to create more complex molecular architectures. With a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol, it provides a rigid, fused-ring scaffold for the development of novel pharmacologically active compounds . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B11881229 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-amino-5-bromo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2

InChI Key

NMVLNZOPEQRTAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Br)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One and Its Analogues

Established Synthetic Routes to Indanone Core Structures

The construction of the indanone core is a critical first step in the synthesis of the target compound and its derivatives. Both direct and multi-step strategies are employed, often starting from readily available precursors.

Direct Synthesis Approaches (e.g., from Acetaminoindanone derivatives)

A direct route to 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one involves the bromination of an amino-substituted indanone precursor. For instance, the synthesis of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one has been achieved from N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. chemicalbook.com This precursor, an acetaminoindanone derivative, undergoes hydrolysis of the acetamido group to yield the corresponding amine. chemicalbook.com A similar strategy can be envisioned for the synthesis of the 4-amino-5-bromo isomer, starting from the appropriate acetaminoindanone.

Another direct approach involves the reaction of 5-acetoaminoindanone with N-bromosuccinimide (NBS) in the presence of polyethylene (B3416737) glycol (PEG), silica (B1680970) gel (SiO2), and sodium perchlorate (B79767) (NaClO4). nih.gov This reaction, stirred at room temperature for an extended period, directly introduces the bromine atom onto the indanone ring, followed by the deprotection of the amino group to yield the final product. nih.gov

Multi-step Synthetic Strategies Involving Related Indanone Precursors

Multi-step syntheses often provide greater flexibility and control over the introduction of substituents. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. For example, 4-bromo-1-indanone (B57769) can be synthesized from 3-(2-bromophenyl)propanoic acid. chemicalbook.com This reaction is typically carried out by first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride, followed by cyclization in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com Another method for this cyclization utilizes trifluoromethanesulfonic acid. guidechem.com

Once the bromo-indanone core is formed, subsequent functional group interconversions can be performed to introduce the amino group at the desired position. This might involve nitration followed by reduction, or other amination techniques. For instance, the synthesis of 5-bromo-1-indanone (B130187) has been achieved through the Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid. chemicalbook.com

Advanced Synthetic Transformations for Functionalization

To create a diverse range of indanone analogues, advanced synthetic transformations are employed. These methods allow for the precise introduction of various functional groups onto the indanone core.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.orgyonedalabs.com This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For bromo-substituted indanones, such as 4-bromo-1-indanone, the bromine atom serves as a handle for introducing a wide variety of aryl or vinyl substituents. researchgate.netguidechem.com The general mechanism involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com This methodology has been successfully applied to synthesize 2,3-diaryl indenone derivatives from 2,3-dihaloindenones. researchgate.net

Cyclization Reactions (e.g., Nazarov Cyclization, Intramolecular Annulation)

The Nazarov cyclization is a key method for constructing the five-membered ring of the indanone system. beilstein-journals.orgacs.org This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone (chalcone). beilstein-journals.orgpreprints.org For instance, chalcones can undergo Nazarov cyclization in the presence of trifluoroacetic acid to yield 1-indanones. beilstein-journals.org This method has been utilized in the synthesis of various substituted indanones. beilstein-journals.orgpreprints.org

Intramolecular annulation reactions provide another avenue for constructing the indanone scaffold. Copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives has been shown to produce 3-hydroxy-1-indanones. acs.orgorganic-chemistry.org Additionally, palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives can directly form the indanone skeleton via C-H activation of the aldehyde group. nih.gov These cyclization strategies are integral to building the core structure upon which further functionalization can occur. rsc.orgscispace.comrsc.orgnih.gov

Functional Group Interconversions and Derivatizations (e.g., Amination, Bromination)

Functional group interconversions are essential for introducing the specific amino and bromo substituents onto the indanone ring. Bromination of an existing indanone can be achieved using various brominating agents. For example, the reaction of a chalcone-derived indanone with bromine in diethyl ether can introduce a bromine atom at the 2-position. beilstein-journals.org

Amination of a bromo-substituted indanone can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. While direct amination of 4-bromo-1-indanone is a plausible route, the synthesis of aminoindanones is often achieved by carrying the amino group (or a protected form) through the synthetic sequence. Asymmetric reductive amination of 1-indanone (B140024) derivatives has also been explored using enzymes. researchgate.net

Table of Synthetic Reactions and Reagents

Reaction TypeStarting Material ExampleKey ReagentsProduct Type
Bromination5-acetoaminoindanoneN-bromosuccinimide (NBS), PEG, SiO2, NaClO4Bromo-amino-indanone
Friedel-Crafts Acylation3-(2-bromophenyl)propanoic acidThionyl chloride, Aluminum chloride4-bromo-1-indanone
Suzuki-Miyaura CouplingBromo-indanoneOrganoboron compound, Palladium catalyst, BaseAryl/vinyl-substituted indanone
Nazarov CyclizationChalconeTrifluoroacetic acidIndanone
Intramolecular Annulation2-ethynylbenzaldehydeCopper catalyst3-hydroxy-1-indanone

Green Chemistry Approaches in Indanone Synthesis Research

The development of synthetic methodologies for indanone derivatives, including this compound, is increasingly influenced by the principles of green chemistry. This paradigm shift in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally friendly and sustainable processes. Research in this area for indanone synthesis focuses on several key aspects, including the use of benign solvents and catalysts, and the implementation of energy-efficient reaction conditions.

Utilization of Environmentally Benign Solvents and Catalysts

A significant focus of green chemistry in the synthesis of indanones and their analogues has been the replacement of conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives. nih.gov Similarly, the development of recyclable and less toxic catalysts is a cornerstone of this approach.

One of the most promising green solvents is water. organic-chemistry.orgacs.orgnih.gov A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the synthesis of 2,3-disubstituted indanones in water. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This method operates under mild conditions and notably without the need for exogenous ligands, offering a sustainable route to various indanone derivatives. organic-chemistry.orgacs.orgnih.gov While this specific methodology has been demonstrated for 2,3-disubstituted indanones, its principles could potentially be adapted for the synthesis of other indanone analogues.

Ionic liquids (ILs) have also emerged as green solvent alternatives in indanone synthesis. nih.gov For instance, a microwave-assisted intramolecular Friedel–Crafts acylation for the synthesis of 1-indanones has been successfully carried out in triflate-anion containing ionic liquids, using a recyclable metal triflate catalyst. nih.govbeilstein-journals.org This approach not only provides good yields but also allows for the recovery and reuse of the catalytic system, a key aspect of green chemistry. nih.govbeilstein-journals.org

In addition to greener solvents, the use of environmentally benign catalysts is crucial. L-proline, a naturally occurring amino acid, has been employed as an efficient and metal-free catalyst for the synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehydes. rsc.org This method avoids the use of expensive and potentially toxic transition metal catalysts. rsc.org Other research has explored the use of solid acids like Nafion®-H as a recyclable catalyst for the cyclization of acid chlorides to form 1-indanones. nih.gov Mesoporous materials such as Mn0.5Ce0.5Ox have also been investigated as catalysts for the selective oxidation of indane to 1-indanone under mild conditions. nih.govbeilstein-journals.org

The following table summarizes various environmentally benign solvents and catalysts used in the synthesis of indanone analogues.

Catalyst/Solvent SystemReaction TypeSubstrate TypeKey Green FeaturesReference(s)
Rhodium in WaterTandem carborhodium/cyclizationInternal alkynesWater as solvent, mild conditions, no exogenous ligands organic-chemistry.orgacs.orgnih.govorganic-chemistry.org
Metal triflate in Ionic LiquidIntramolecular Friedel–Crafts acylation3-Arylpropanoic acidsRecyclable catalyst and solvent nih.govbeilstein-journals.org
L-prolineIntramolecular hydroacylation2-VinylbenzaldehydesMetal-free, biodegradable catalyst rsc.org
Nafion®-HFriedel–Crafts acylationPhenylpropionic acid chlorideHeterogeneous, recyclable catalyst nih.gov
Mesoporous Mn0.5Ce0.5OxOxidationIndaneMild conditions nih.govbeilstein-journals.org

Sustainable Reaction Conditions and Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnumberanalytics.com This technique has been successfully applied to the synthesis of various indanone derivatives. For example, a microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in ionic liquids provides a rapid and efficient route to 1-indanones. nih.govbeilstein-journals.org The Nazarov cyclization of chalcones to produce indanones has also been significantly expedited using microwave irradiation in trifluoroacetic acid. researchgate.net Furthermore, a green and efficient one-pot synthesis of 3-amino-1-aryl-8-bromo-2,4-dicyano-9H-fluorenes, which involves a bromo-indanone intermediate, has been developed using microwave irradiation in water. tandfonline.com

The development of one-pot syntheses and domino reactions is another important strategy for enhancing the sustainability of chemical processes. organic-chemistry.orgacs.orgnih.gov These approaches reduce the need for purification of intermediates, thereby saving solvents and energy. A rhodium-catalyzed one-pot synthesis of 2,3-disubstituted indanones in water is a prime example of such a protocol. organic-chemistry.orgacs.orgnih.gov

The table below highlights some sustainable reaction conditions and protocols applied in the synthesis of indanone analogues.

ProtocolReaction TypeKey Sustainability FeaturesReference(s)
Microwave-assisted synthesisIntramolecular Friedel–Crafts acylationReduced reaction time, energy efficiency nih.govbeilstein-journals.org
Microwave-assisted synthesisNazarov cyclizationRapid synthesis researchgate.net
Microwave-assisted one-pot synthesisMulti-component reactionUse of water as solvent, shorter reaction time, simple workup tandfonline.com
One-pot synthesisTandem carborhodium/cyclizationReduced number of synthetic steps, use of water as solvent organic-chemistry.orgacs.orgnih.gov

While direct green synthetic routes for this compound are not extensively reported in the reviewed literature, the principles and methodologies described for its analogues provide a strong foundation for the future development of sustainable synthetic pathways to this specific compound. The application of aqueous reaction media, biodegradable catalysts, and energy-efficient technologies like microwave synthesis holds significant promise for the environmentally responsible production of this compound and related chemical entities.

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No published ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), could be located for 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR chemical shift data for the carbon atoms in this compound are not available in the surveyed literature.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

No experimental FT-IR spectrum or a list of characteristic absorption bands for this compound has been reported.

Mass Spectrometry (MS/HR-MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry or high-resolution mass spectrometry (HR-MS) data, which would confirm the molecular weight and elucidate fragmentation patterns for this compound, could not be found.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Crystal System and Unit Cell Parameters

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system and unit cell parameters (a, b, c, α, β, γ) is unavailable.

Note: Extensive experimental data is available for the related isomer, 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one . This includes detailed ¹H NMR and single-crystal X-ray diffraction data, which confirms its monoclinic crystal structure. nih.govnih.gov However, due to the specific positional differences of the amino and bromo substituents, this data cannot be accurately attributed to this compound.

Molecular Geometry and Bond Parameters

X-ray diffraction analysis reveals that the non-hydrogen atom framework of 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one is fundamentally planar. nih.gov The molecule exhibits a maximum deviation from planarity of -0.087 (3) Å for the exocyclic oxygen atom, indicating a rigid and flat conformation. nih.gov The bond lengths and angles within the molecule are consistent with established values for similar chemical structures. nih.gov

The structure consists of a fused ring system where a five-membered cyclopentanone (B42830) ring is attached to a substituted benzene (B151609) ring. Key bond lengths, such as the carbon-oxygen double bond of the ketone group and the carbon-bromine bond, provide insight into the electronic environment of the molecule.

BondLength (Å)
Br1—C51.896 (3)
O1—C91.220 (4)
N1—C41.355 (4)
C5—C61.376 (4)
C7—C81.539 (5)
C8—C91.522 (5)
nih.gov

Intermolecular Interactions in the Crystalline State

The crystal packing of the title compound is not merely a dense arrangement of molecules but a highly organized supramolecular structure stabilized by a variety of non-covalent interactions. These forces, including hydrogen bonds, π-π stacking, and C—H···π interactions, collectively establish a robust three-dimensional network. nih.gov

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1N···O10.83 (4)2.14 (5)2.915 (4)155 (4)
C8—H8B···O10.972.503.448 (4)166
nih.gov

Further stabilization of the crystal structure is achieved through π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov The benzene rings of adjacent molecules align in a parallel-displaced fashion, with a centroid-to-centroid distance measured at 3.5535 (19) Å. This distance is indicative of significant attractive forces between the electron-rich π-systems, playing a vital role in the vertical stacking of the molecules within the crystal. nih.gov

The supramolecular assembly is also reinforced by C—H···π interactions. nih.gov In this arrangement, a C—H bond from the aliphatic portion of the five-membered ring points towards the center of the aromatic ring of a neighboring molecule. This interaction, though weaker than conventional hydrogen bonds, contributes to the intricate and stable packing of the molecules in the crystalline state. nih.gov

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C7—H7B···Cg20.972.853.659 (4)141
nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

While a specific Hirshfeld surface analysis for 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one is not detailed in the primary crystallographic report, this technique is a powerful tool for the quantitative investigation of intermolecular interactions in molecular crystals. nih.govnih.gov Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov

Reactivity and Mechanistic Studies of 4 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One Derivatives

Electrophilic Aromatic Substitution Pathways in Indanone Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the electronic nature of the substituents already present. In the case of 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one, the aromatic ring has three substituents whose directing effects must be considered: the 4-amino group, the 5-bromo group, and the fused ring system containing the carbonyl group (an acyl group).

The directing effects of these groups are as follows:

Amino Group (-NH₂): A powerful activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.

Bromo Group (-Br): A deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance.

Acyl Group (-C(O)R): A strong deactivating group due to both inductive and resonance effects that withdraw electron density from the ring. It is a meta-director.

In the this compound system, the available positions for substitution are C-6 and C-7. The powerful activating and ortho, para-directing amino group at C-4 strongly favors substitution at the para position, C-7. The bromo group at C-5 directs incoming electrophiles to its ortho positions, C-4 (occupied) and C-6. The deactivating acyl group directs to its meta positions, C-4 (occupied) and C-6.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

PositionEffect of 4-NH₂ (o,p-director)Effect of 5-Br (o,p-director)Effect of Acyl Group (m-director)Overall Likelihood
C-6 NeutralOrtho (Activating)Meta (Deactivating)Possible
C-7 Para (Strongly Activating)NeutralOrtho (Strongly Deactivating)Highly Probable

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group at C-1 is a key site for nucleophilic attack. As a ketone, it undergoes a wide range of nucleophilic addition reactions to form a tetrahedral intermediate, which is typically protonated to yield an alcohol. The reactivity of the carbonyl carbon is influenced by the electronic effects of the aromatic substituents, though the effect is transmitted through several bonds.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful alternative. This reduction creates a new stereocenter at C-1.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of a tertiary alcohol and a new carbon-carbon bond.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can replace the carbonyl oxygen with a carbon group, forming an alkene (an exocyclic double bond at the C-1 position).

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with acid catalysis yields a cyanohydrin, which is a versatile intermediate for further synthesis.

These reactions provide pathways to a diverse array of 1-substituted indane derivatives, significantly expanding the synthetic utility of the parent compound.

Table 2: Representative Nucleophilic Addition Reactions and Products

ReagentNucleophileReaction TypeProduct
Sodium Borohydride (NaBH₄)H⁻Reduction4-amino-5-bromo-2,3-dihydro-1H-inden-1-ol
Methylmagnesium Bromide (CH₃MgBr)CH₃⁻Grignard Addition4-amino-5-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol
Triphenylphosphine Methylide (Ph₃P=CH₂)⁻CH₂-P⁺Ph₃Wittig Reaction4-amino-5-bromo-1-methylene-2,3-dihydro-1H-indene
Hydrogen Cyanide (HCN)CN⁻Cyanohydrin Formation4-amino-5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile

Carbon-Carbon Bond Formation Reactions (e.g., Aldol (B89426) Condensation)

The methylene (B1212753) protons at the C-2 position are α to the carbonyl group, making them acidic (pKa ≈ 19-20 in DMSO for indanone). Treatment with a suitable base, such as sodium hydroxide (B78521) or lithium diisopropylamide (LDA), generates a nucleophilic enolate. khanacademy.org This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

The most prominent example is the Aldol condensation . masterorganicchemistry.com The enolate of this compound can react with an aldehyde or another ketone in a crossed aldol reaction. A particularly common and useful variant is the Claisen-Schmidt condensation, where the enolate reacts with an aromatic aldehyde that cannot enolize itself (e.g., benzaldehyde). The initial aldol addition product readily dehydrates under the reaction conditions to yield a thermodynamically stable α,β-unsaturated ketone, specifically a 2-benzylidene-indan-1-one derivative. nih.gov These products are often highly colored due to the extended conjugation.

Other C-C bond formation reactions involving the enolate include:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction.

Michael Addition: As a soft nucleophile, the enolate can participate in conjugate addition to α,β-unsaturated carbonyl compounds.

Table 3: Aldol Condensation with Various Aromatic Aldehydes

Aldehyde PartnerBaseProduct Structure
BenzaldehydeNaOH, EtOH4-amino-5-bromo-2-benzylidene-2,3-dihydro-1H-inden-1-one
4-MethoxybenzaldehydeKOH, EtOH4-amino-5-bromo-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one
4-NitrobenzaldehydeNaOH, EtOH4-amino-5-bromo-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one

Stereoselective Transformations and Chiral Pool Applications (e.g., for Indene (B144670) Amino Alcohols)

The indane framework is a common scaffold in chiral ligands and biologically active molecules. rsc.org Stereoselective synthesis of derivatives of this compound is of significant interest. The primary target for introducing chirality is the C-1 carbonyl group.

Asymmetric reduction of the ketone to the corresponding secondary alcohol (an indanol) is a well-established strategy. This can be achieved with high enantioselectivity using various methods:

Chiral Reducing Agents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (oxazaborolidine complexes) with borane (B79455) can reduce ketones to alcohols with high enantiomeric excess (ee). nih.gov

Catalytic Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) with hydrogen gas can provide enantiomerically enriched alcohols.

Biocatalysis: Enzymes such as ketoreductases or whole-cell systems (e.g., using yeast or specific bacteria) can perform highly selective reductions.

The resulting chiral 4-amino-5-bromo-indan-1-ol is a valuable building block. It belongs to the broader class of amino indanols, which are important precursors for chiral catalysts and pharmaceuticals. For example, cis-1-amino-2-indanol is a renowned chiral ligand and a key component in several drugs. nih.gov The synthetic strategies developed for unsubstituted amino indanols, such as diastereoselective reductions and enzymatic resolutions, are directly applicable to this more complex substrate, allowing access to specific stereoisomers for further use in the chiral pool. nih.gov

Table 4: Potential Methods for Stereoselective Reduction of the Carbonyl Group

MethodChiral SourceTypical Outcome
CBS Reduction(S)- or (R)-Oxazaborolidine(R)- or (S)-4-amino-5-bromo-2,3-dihydro-1H-inden-1-ol
Asymmetric Transfer HydrogenationChiral Ru-diamine complexEnantioenriched indanol
Enzymatic ReductionKetoreductase (KRED)High enantiomeric excess (>99% ee) of one alcohol enantiomer

Applications of 4 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One As a Versatile Synthetic Building Block

Development of Complex Organic Molecules

The unique arrangement of functional groups in 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one makes it an exceptionally useful building block for constructing complex molecular architectures. The reactivity of each functional group can be selectively addressed to build molecular complexity in a controlled, stepwise manner.

Aryl Bromide: The bromine atom on the aromatic ring is a key functional handle for modern cross-coupling reactions. It is particularly well-suited for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. libretexts.orgorganic-chemistry.org This reaction is a reliable method for preparing biaryl derivatives or attaching various alkyl and vinyl groups. ias.ac.in Similarly, the bromo-substituent enables other transformations like Buchwald-Hartwig amination (forming C-N bonds) and Sonogashira coupling (forming C-C triple bonds), providing access to a vast array of derivatives.

Amino Group: The primary aromatic amine is a versatile nucleophile. It can be readily acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions. Furthermore, the amino group can be a key component in the construction of new heterocyclic rings, for example, through condensation reactions with dicarbonyl compounds to form pyrazines or other nitrogen-containing heterocycles.

Ketone: The ketone at the 1-position is reactive towards a wide range of nucleophiles. It can undergo condensation reactions to form imines, oximes, or hydrazones, which are themselves useful intermediates. beilstein-journals.org It can also serve as an electrophile in aldol (B89426) reactions or be targeted by organometallic reagents like Grignard or organolithium compounds to introduce new carbon substituents and create a chiral center at the C-1 position.

The following table summarizes the key reactive sites and their potential synthetic transformations.

Functional GroupPositionPotential Synthetic TransformationsType of Bond Formed
Aryl BromideC-5Suzuki Coupling, Stille Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Heck ReactionC-C, C-N
Aromatic AmineC-4Acylation, Alkylation, Diazotization, Cyclocondensation ReactionsC-N, N-N
KetoneC-1Condensation (to imine/hydrazone), Reduction (to alcohol), Grignard/Organolithium Addition, Wittig ReactionC-N, C-O, C-C

Scaffold for Medicinal Chemistry Research (focus on structural utility)

The 1-indanone (B140024) framework is a core component of numerous biologically active molecules, including anti-inflammatory agents, anticancer drugs, and treatments for neurodegenerative diseases like Alzheimer's. researchgate.netbeilstein-journals.orgnih.gov The compound this compound serves as an ideal scaffold for medicinal chemistry programs because its defined substitution pattern provides clear vectors for modification to explore structure-activity relationships (SAR).

Brominated indanones are frequently used as intermediates in the synthesis of pharmaceuticals. chemimpex.comchemimpex.comchemimpex.com The bromine at the C-5 position can be replaced with a wide variety of substituents using cross-coupling chemistry to probe interactions with biological targets. The amino group at the C-4 position can be functionalized to introduce hydrogen bond donors or acceptors, or to attach larger side chains designed to occupy specific pockets in an enzyme or receptor active site. The ketone provides another point for modification, allowing for changes in geometry and polarity around the five-membered ring. This trifecta of modification points allows for the systematic and diverse functionalization of the indanone core. nih.gov

A common strategy in medicinal chemistry is the synthesis of hybrid molecules that incorporate multiple pharmacophores. The ketone functionality of this compound is a convenient starting point for the construction of fused or spirocyclic heterocyclic systems.

One such class of derivatives is the pyrazolyl indanones. The synthesis of pyrazoles or their partially saturated pyrazoline counterparts can be readily achieved through the cyclocondensation reaction of a ketone with a hydrazine (B178648) derivative (e.g., hydrazine hydrate, phenylhydrazine). nih.govresearchgate.net In this reaction, the nitrogen of the hydrazine first attacks the carbonyl carbon of the indanone, leading to a hydrazone intermediate which then undergoes an intramolecular cyclization and dehydration to form the stable pyrazole (B372694) ring. This creates a rigid, bicyclic system where the indanone core is fused to a pyrazole ring, presenting a novel chemical scaffold for biological screening. researchgate.net

Non-natural amino acids are valuable building blocks for creating peptides with enhanced stability or novel biological functions. The indene (B144670) framework can be used to create conformationally constrained amino acid analogues. The synthesis of aminoindane derivatives is of significant interest, as exemplified by cis-aminoindanol, a key chiral precursor to the HIV protease inhibitor Indinavir. nih.gov

Starting from this compound, it is plausible to synthesize novel indene-based amino acid derivatives. While synthetically challenging, routes could involve transformations of the existing five-membered ring or derivatization from the ketone. The resulting structures would be rigid scaffolds where the relative orientation of the amino group, a carboxylic acid (or equivalent), and the aromatic portion are well-defined. Such constrained analogues are valuable tools in peptide design and drug discovery. The synthesis of 1-aminoindene derivatives has been explored as a route to access biologically active compounds. rsc.orgrsc.org

Precursor for Deuterium-Labelled Analogues in LC-MS Analyses

In modern pharmaceutical development and clinical analysis, liquid chromatography-mass spectrometry (LC-MS) is a critical tool for the quantitative analysis of drugs and their metabolites in biological fluids. nih.gov These analyses rely on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. sigmaaldrich.comnih.gov Deuterium-labeled compounds are frequently used as internal standards. acanthusresearch.com

This compound can serve as a precursor for the synthesis of a deuterated internal standard for a corresponding drug candidate. The most common positions for deuterium (B1214612) labeling are those that are not readily exchangeable with protons from the solvent. acanthusresearch.com For this molecule, the benzylic protons at the C-2 position, being adjacent to the ketone, are potential sites for deuteration via a base- or metal-catalyzed hydrogen-deuterium exchange process using a deuterium source like deuterium oxide (D₂O). acanthusresearch.com Once synthesized, the deuterated analogue, which has a higher mass but nearly identical chromatographic behavior to the parent compound, can be added to samples at a known concentration to serve as a reliable internal standard for LC-MS/MS quantification. myadlm.org

Utility in Agrochemical Research (focus on structural utility)

The search for new active ingredients for crop protection shares many principles with pharmaceutical research. Indanone derivatives have been investigated and found to possess activity as insecticides, fungicides, and herbicides. beilstein-journals.orgnih.gov The structural core of this compound is therefore a promising starting point for the synthesis of new potential agrochemicals.

The utility of this compound in agrochemical research lies in its capacity to serve as a scaffold for creating a chemical library of diverse analogues. By systematically varying the substituents at the three reactive positions (bromo, amino, and keto groups), a large number of novel compounds can be generated. This library can then be subjected to high-throughput screening to identify compounds with desirable herbicidal, fungicidal, or insecticidal properties. The bromo-indanone core offers a robust and synthetically accessible platform for generating this chemical diversity. chemimpex.com

Future Directions and Emerging Research Avenues for 4 Amino 5 Bromo 2,3 Dihydro 1h Inden 1 One

Exploration of Novel Synthetic Methodologies

The synthesis of substituted indanones is a well-established field, traditionally relying on methods such as intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. beilstein-journals.orgnih.gov For instance, the synthesis of a related compound, 4-bromo-1-indanone (B57769), has been achieved by the cyclization of 3-(2-bromophenyl)propanoic acid using thionyl chloride and aluminum chloride. chemicalbook.com While effective, these methods can be limited by regioselectivity issues and the use of harsh reagents. d-nb.info Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes to 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one.

Promising areas for exploration include:

Metal-Free Radical Cascade Reactions: A novel approach for the synthesis of functionalized 1-indanones involves a three-component radical cyclization/haloazidation of enynones. rsc.org Adapting this metal-free methodology could provide a direct route to amino- and bromo-substituted indanones from readily available starting materials.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly shorten reaction times for the preparation of 1-indanone (B140024) derivatives. beilstein-journals.org Investigating microwave-assisted routes for the key bond-forming reactions in the synthesis of this compound could lead to more rapid and energy-efficient production.

A comparative table of potential novel synthetic methodologies is presented below.

MethodologyPotential AdvantagesKey Research Focus
Metal-Free Radical CascadeAvoids heavy metal catalysts, potential for high functional group tolerance.Design of appropriate enynone precursors and optimization of reaction conditions for the desired substitution pattern.
One-Pot Catalytic ProcessesIncreased efficiency, reduced waste, and simplified purification.Identification of suitable catalysts and reaction partners for the stereoselective synthesis of the indanone core.
Microwave-Assisted SynthesisRapid reaction times, improved yields, and enhanced reaction control.Optimization of microwave parameters for key cyclization and substitution reactions.

Advanced Computational Modeling for Structure-Property Relationships and Reaction Prediction

Computational chemistry offers powerful tools for elucidating the structure-property relationships of molecules and for predicting the outcomes of chemical reactions. For this compound, advanced computational modeling can provide valuable insights into its chemical behavior and potential applications.

Future research in this area should encompass:

Density Functional Theory (DFT) Calculations: DFT can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. Such calculations can also provide insights into its reactivity, including the prediction of sites susceptible to electrophilic or nucleophilic attack. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: Given the biological relevance of the indanone scaffold, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.govresearchgate.net Subsequent MD simulations can then be used to assess the stability of the predicted ligand-protein complexes.

Reaction Mechanism and Selectivity Prediction: Computational modeling can be used to investigate the mechanisms of potential synthetic and derivatization reactions, helping to rationalize observed regioselectivity and stereoselectivity, and to guide the design of more efficient synthetic routes. mdpi.com

The following table summarizes the potential applications of different computational modeling techniques.

Computational TechniqueApplicationPredicted Outcomes
Density Functional Theory (DFT)Electronic structure analysisOptimized geometry, Mulliken charges, HOMO-LUMO gap, predicted NMR and IR spectra.
Molecular DockingVirtual screening and binding mode predictionBinding affinity scores, identification of key interacting residues in a protein active site.
Molecular Dynamics (MD)Assessment of complex stability and conformational changesRoot-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), analysis of intermolecular interactions over time.

Development of New Derivatization Strategies for Diverse Chemical Libraries

The creation of diverse chemical libraries based on a common scaffold is a cornerstone of modern drug discovery. The functional groups present in this compound (an amino group, a bromine atom, and a ketone) provide multiple handles for derivatization.

Future research should focus on developing robust derivatization strategies to generate a library of analogs with a wide range of physicochemical properties. Key strategies include:

N-Functionalization of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into other functional groups to explore the impact of substituents at this position on biological activity. mdpi.comactascientific.com

Cross-Coupling Reactions at the Bromine Position: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. researchgate.netmedchemexpress.com

Modification of the Ketone: The ketone functionality can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to introduce further diversity.

A table outlining potential derivatization reactions is provided below.

Functional GroupDerivatization ReactionReagents and Conditions
Amino GroupAcylationAcid chlorides or anhydrides in the presence of a base.
Reductive AminationAldehydes or ketones with a reducing agent (e.g., NaBH3CN).
Bromine AtomSuzuki CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), and a base.
Buchwald-Hartwig AminationAmines, Pd catalyst, and a base.
KetoneReductionSodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Knoevenagel CondensationActive methylene (B1212753) compounds in the presence of a base.

Integration with Flow Chemistry and Automation for Enhanced Synthesis and Scalability

The integration of continuous flow chemistry and automation offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. researchgate.netnih.gov The application of these technologies to the synthesis and derivatization of this compound represents a promising avenue for future research.

Key areas for development include:

Continuous Flow Synthesis of the Indanone Core: Translating the optimal synthetic route for this compound into a continuous flow process can lead to higher throughput and more consistent product quality. mit.edu

Automated Library Synthesis: By integrating flow reactors with automated liquid handlers and purification systems, it is possible to rapidly generate a large library of derivatives for high-throughput screening. chemrxiv.orgchemrxiv.org This approach significantly accelerates the drug discovery process. chemistryworld.com

Real-Time Reaction Monitoring and Optimization: The use of in-line analytical techniques, such as HPLC and NMR, can provide real-time data on reaction progress, allowing for automated optimization of reaction conditions to maximize yield and purity. researchgate.netbeilstein-journals.org

The following table highlights the benefits of integrating flow chemistry and automation.

FeatureAdvantageImpact on Research and Development
Precise Control of Reaction ParametersImproved reproducibility and yield.More reliable and efficient synthesis.
Enhanced SafetyHandling of hazardous reagents in small, contained volumes.Reduced risk in the laboratory and on a larger scale.
ScalabilityFacile scaling from milligrams to kilograms by extending reaction time.Seamless transition from laboratory research to industrial production.
AutomationHigh-throughput synthesis and optimization.Accelerated discovery and development of new chemical entities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of precursor indenones. For example, bromination using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride at room temperature is common for analogous brominated indenones . For amino-substituted derivatives, sequential bromination followed by amination (e.g., via nucleophilic substitution or reductive amination) is recommended. Key parameters include:

  • Temperature : 25–50°C to balance reactivity and side reactions.
  • Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for high-purity isolation .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C5, amino at C4) and dihydroindenone backbone.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₉H₈BrNO).
  • X-ray crystallography : For unambiguous confirmation, employ SHELX-based refinement to resolve crystal structures .

Q. What are the key chemical reactivity patterns of this compound in derivatization reactions?

  • Methodological Answer : The bromine atom facilitates cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions), while the amino group enables acylations or sulfonations. Example reactions:

  • Buchwald-Hartwig amination : To introduce aryl/heteroaryl groups at the bromine site.
  • Schiff base formation : React the amino group with aldehydes for imine-linked derivatives .

Advanced Research Questions

Q. How does the substitution pattern (bromo/amino) influence binding affinity to biological targets like kinases or GPCRs?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing bromine with iodine or amino with methyl) and testing in enzyme inhibition assays. For example:

  • Kinase assays : Use ADP-Glo™ kits to measure inhibition of tyrosine kinases.
  • Molecular docking : Compare binding modes using software like AutoDock Vina, focusing on halogen bonds (Br) and hydrogen bonds (NH₂) .

Q. What experimental strategies can elucidate the mechanism of action in anticancer or anti-inflammatory contexts?

  • Methodological Answer :

  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to evaluate cell death induction.
  • Cytokine profiling : Quantify IL-6/TNF-α levels via ELISA in macrophage models.
  • Transcriptomics : RNA-seq to identify pathways modulated by the compound (e.g., NF-κB or MAPK) .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using tools like RevMan, adjusting for variables (e.g., cell lines, assay conditions).
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate).
  • Structural analogs : Test closely related compounds to isolate substituent-specific effects .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

  • Methodological Answer :

  • LC-MS/MS : Monitor metabolites in hepatocyte incubation models.
  • Isotope labeling : Use ¹⁴C-labeled compound to trace degradation products.
  • Computational tools : Predict metabolic sites with ADMET Predictor™ or similar software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.